molecular formula C13H11ClF3N5O B12002451 N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-(4-hydroxy-6-methyl-2-pyrimidinyl)guanidine CAS No. 51388-13-7

N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-(4-hydroxy-6-methyl-2-pyrimidinyl)guanidine

Cat. No.: B12002451
CAS No.: 51388-13-7
M. Wt: 345.71 g/mol
InChI Key: UQAKGFILVVOSKA-UHFFFAOYSA-N
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Description

N-[4-Chloro-3-(trifluoromethyl)phenyl]-N’-(4-hydroxy-6-methyl-2-pyrimidinyl)guanidine is a chemical compound with the molecular formula C13H11ClF3N5O It is known for its unique structure, which includes a trifluoromethyl group, a chlorophenyl group, and a pyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-Chloro-3-(trifluoromethyl)phenyl]-N’-(4-hydroxy-6-methyl-2-pyrimidinyl)guanidine involves multiple steps. One common method includes the reaction of 4-chloro-3-(trifluoromethyl)aniline with 4-hydroxy-6-methyl-2-pyrimidinyl isocyanate under controlled conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the formation of the guanidine linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the compound’s identity and purity .

Chemical Reactions Analysis

Types of Reactions

N-[4-Chloro-3-(trifluoromethyl)phenyl]-N’-(4-hydroxy-6-methyl-2-pyrimidinyl)guanidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted guanidines .

Scientific Research Applications

N-[4-Chloro-3-(trifluoromethyl)phenyl]-N’-(4-hydroxy-6-methyl-2-pyrimidinyl)guanidine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-Chloro-3-(trifluoromethyl)phenyl]-N’-(4-hydroxy-6-methyl-2-pyrimidinyl)guanidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-Chloro-3-(trifluoromethyl)phenyl]-N’-(4-hydroxy-6-methyl-2-pyrimidinyl)guanidine is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various research applications .

Properties

CAS No.

51388-13-7

Molecular Formula

C13H11ClF3N5O

Molecular Weight

345.71 g/mol

IUPAC Name

1-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)guanidine

InChI

InChI=1S/C13H11ClF3N5O/c1-6-4-10(23)21-12(19-6)22-11(18)20-7-2-3-9(14)8(5-7)13(15,16)17/h2-5H,1H3,(H4,18,19,20,21,22,23)

InChI Key

UQAKGFILVVOSKA-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=O)NC(=N1)/N=C(\N)/NC2=CC(=C(C=C2)Cl)C(F)(F)F

Canonical SMILES

CC1=CC(=O)NC(=N1)N=C(N)NC2=CC(=C(C=C2)Cl)C(F)(F)F

Origin of Product

United States

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